molecular formula C20H19FN4O2S2 B2362282 4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895449-29-3

4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No. B2362282
CAS RN: 895449-29-3
M. Wt: 430.52
InChI Key: KGPDJSNEEBRRED-UHFFFAOYSA-N
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Description

The compound “4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in various pharmaceutical drugs . The molecule also contains a thiazolo[3,2-b][1,2,4]triazole ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the benzenesulfonamide moiety and the thiazolo[3,2-b][1,2,4]triazole ring suggests that this compound may have interesting chemical properties .

Scientific Research Applications

Comprehensive Analysis of 4-Fluoro-2-methylbenzenesulfonamide Applications

4-Fluoro-2-methylbenzenesulfonamide, also known as 4-fluoro-2-methyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide, is a compound with potential applications in various scientific research fields. Below is an analysis of six unique applications based on its chemical structure and properties.

Pharmaceutical Research: The core structure of 4-fluoro-2-methylbenzenesulfonamide is similar to that of many biologically active molecules, making it a valuable scaffold in drug discovery . Its potential to interact with various enzymes and receptors can lead to the development of new therapeutic agents, particularly as anti-inflammatory and analgesic drugs .

Organic Synthesis: This compound can serve as a building block in organic synthesis due to its reactive sulfonamide group. It can be used to synthesize more complex molecules, including those with potential pharmacological activities .

properties

IUPAC Name

4-fluoro-2-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S2/c1-13-4-3-5-15(10-13)19-23-20-25(24-19)17(12-28-20)8-9-22-29(26,27)18-7-6-16(21)11-14(18)2/h3-7,10-12,22H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPDJSNEEBRRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

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